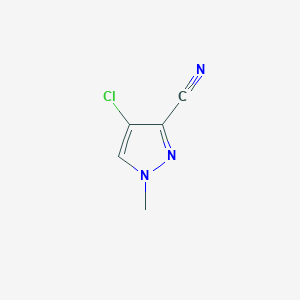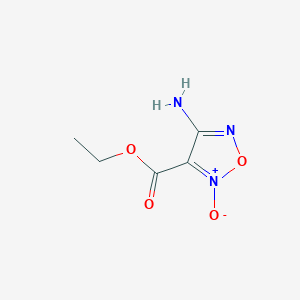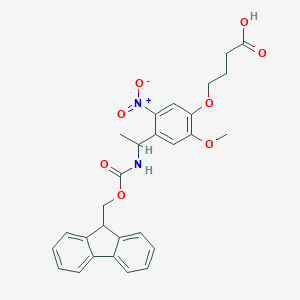
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a pyridine derivative used in various chemical reactions and as a precursor in organic synthesis. It serves as a significant compound in the field of chemistry due to its unique molecular structure and chemical properties.
Synthesis Analysis
The compound has been utilized as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation reactions, leading to the formation of complex organic structures such as the isoquinoline backbone. The synthesis showcases good yields and high regioselectivity, indicating its efficiency in organic synthesis processes (Shengxian Zhai et al., 2017).
Molecular Structure Analysis
Studies have explored the molecular structure of compounds similar to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, focusing on aspects like intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics. These analyses help in understanding the structural stability and reactive nature of the molecule (J. Michalski et al., 2013).
Chemical Reactions and Properties
The compound acts as an intermediate in various chemical reactions, demonstrating a broad substrate scope. Its chemical reactions include forming new bonds and structures, such as in the alkenylation/annulation processes, showcasing its versatility in organic synthesis (Shengxian Zhai et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine are not detailed in the current research data, related compounds have been examined for their crystal structures and vibrational spectra, providing insights into the physical characteristics that can be inferred for this compound.
Chemical Properties Analysis
The chemical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, such as reactivity and stability, are deduced from its role in synthesis reactions and molecular structure analysis. Its application in directing group chemistry and participation in bond formations underlines its chemical behavior in various conditions (Shengxian Zhai et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is utilized in chemical synthesis, particularly in the production of isoquinoline backbones. It serves as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation of benzoic hydrazides, demonstrating a broad substrate scope and high regioselectivity. This process is significant for its efficiency and ability to be reductively removed under mild conditions (Zhai et al., 2017).
Structural Characterization
The compound's derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, exhibit interesting structural characteristics. For example, these derivatives form centrosymmetric water-bridged hydrogen-bonding dimers, which are further linked into two-dimensional sheets via intermolecular hydrogen-bonding interactions. This structural feature provides insights into crystal engineering and material science applications (Ye & Tanski, 2020).
Industrial and Medicinal Significance
Several studies highlight the compound's significance in industrial and medicinal contexts. For instance, it acts as an intermediate in pharmaceutical product synthesis, with relevance in developing compounds with biological and medicinal properties. This aspect underscores its potential in drug discovery and development processes (Vural & Kara, 2017).
Material Science and Engineering
In the field of material science and engineering, the compound's derivatives play a role in the development of novel materials. For example, its involvement in the synthesis of mechanoluminescent and efficient white OLEDs (organic light-emitting diodes) for Pt(II) phosphors bearing pyridinyl pyrazolate chelates demonstrates its utility in advanced electronic and photonic devices (Huang et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYILLLQHBJCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380652 | |
| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
163620-24-4 | |
| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163620-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)

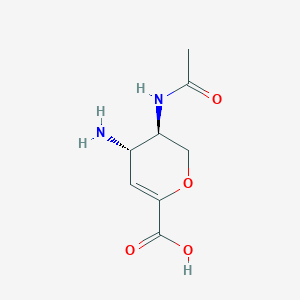
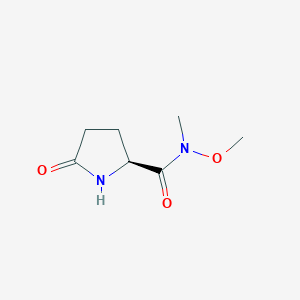


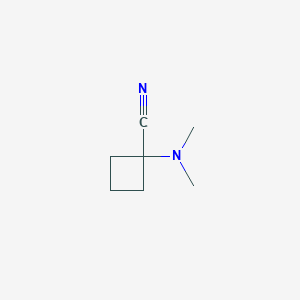
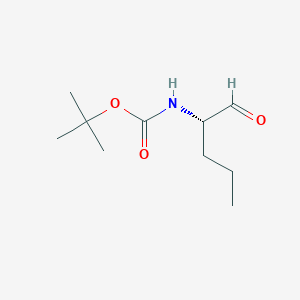

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
